molecular formula C10H9N3OS B14512739 2-Methyl-5-phenyl-3-sulfanylidene-2,3-dihydro-1,2,4-triazin-6(1H)-one CAS No. 62642-30-2

2-Methyl-5-phenyl-3-sulfanylidene-2,3-dihydro-1,2,4-triazin-6(1H)-one

Cat. No.: B14512739
CAS No.: 62642-30-2
M. Wt: 219.27 g/mol
InChI Key: FBEMMGGHBZGWGZ-UHFFFAOYSA-N
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Description

2-Methyl-5-phenyl-3-sulfanylidene-2,3-dihydro-1,2,4-triazin-6(1H)-one is a heterocyclic compound that contains a triazine ring. Compounds with triazine rings are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-phenyl-3-sulfanylidene-2,3-dihydro-1,2,4-triazin-6(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include the reaction of hydrazine derivatives with carbonyl compounds, followed by sulfur incorporation.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-phenyl-3-sulfanylidene-2,3-dihydro-1,2,4-triazin-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the triazine ring or sulfur atom.

    Substitution: Nucleophilic or electrophilic substitution on the aromatic ring or triazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-5-phenyl-3-sulfanylidene-2,3-dihydro-1,2,4-triazin-6(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-phenyl-1,2,4-triazine-3,5(2H,4H)-dione: Another triazine derivative with different functional groups.

    5-Phenyl-1,2,4-triazine-3-thiol: Contains a thiol group instead of a sulfanylidene group.

Uniqueness

2-Methyl-5-phenyl-3-sulfanylidene-2,3-dihydro-1,2,4-triazin-6(1H)-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other triazine derivatives.

For precise and detailed information, consulting scientific literature, databases, or specific research articles is recommended

Properties

CAS No.

62642-30-2

Molecular Formula

C10H9N3OS

Molecular Weight

219.27 g/mol

IUPAC Name

2-methyl-5-phenyl-3-sulfanylidene-1H-1,2,4-triazin-6-one

InChI

InChI=1S/C10H9N3OS/c1-13-10(15)11-8(9(14)12-13)7-5-3-2-4-6-7/h2-6H,1H3,(H,12,14)

InChI Key

FBEMMGGHBZGWGZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=S)N=C(C(=O)N1)C2=CC=CC=C2

Origin of Product

United States

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